molecular formula C17H20N2O2 B581349 Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate CAS No. 1280786-65-3

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

Cat. No. B581349
M. Wt: 284.359
InChI Key: DXBKSVVZXZVJGD-UHFFFAOYSA-N
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Description

“Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate” is a chemical compound with the CAS Number: 1280786-65-3 . Its molecular formula is C17H20N2O2 and it has a molecular weight of 284.36 . The IUPAC name for this compound is methyl 6-amino-3-(4-tert-butylphenyl)-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate” is 1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and crystal structure of related compounds have been a significant area of research. One study focused on the title compound obtained through the reaction of specific carbamates and picolinic acid, showcasing edge-to-face alignment in the crystal structure, stabilized by intermolecular hydrogen bonds and C—H⋯π interactions (Zheng et al., 2008). Another study synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate for antitumor antibiotic synthesis, demonstrating the utility of certain synthetic methodologies in preparing complex organic molecules (Li et al., 2013).

Coordination Chemistry and Catalysis

  • Research on imidotungsten(VI) complexes with chelating amino and imino phenolates has contributed to the understanding of coordination chemistry and the behavior of tungsten complexes in reactions, providing insights into their potential applications in catalysis (Hänninen et al., 2011). Similarly, the study of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand offered valuable information on their catalytic oxotransfer activities, highlighting the role of such complexes in oxidation reactions (Hossain et al., 2017).

Supramolecular Chemistry

  • Investigations into the supramolecular self-assembly of Cu(II) malonate complexes revealed pH-triggered changes, showcasing the delicate balance of interactions that dictate the assembly of such complexes. This work has implications for designing responsive materials based on metal-organic frameworks (Choudhury et al., 2008).

Synthetic Organic Chemistry

  • Studies on the Claisen rearrangement of aliphatic allyl vinyl ethers in the presence of copper(II) bisoxazoline have provided insights into the mechanisms of such rearrangements and the influence of catalyst and solvent on the selectivity and configuration of the products. This research aids in the development of more efficient synthetic strategies for complex organic molecules (Balta et al., 2008).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBKSVVZXZVJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682498
Record name Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

CAS RN

1280786-65-3
Record name 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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